N-cyclopropyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a small molecule that has been investigated for its role as an allosteric modulator of the cannabinoid CB1 receptor. [] It belongs to a class of compounds known as negative allosteric modulators (NAMs), which means it binds to a site on the CB1 receptor distinct from the orthosteric site where cannabinoids like THC bind. [] This binding alters the receptor's conformation, affecting the binding and functional effects of orthosteric ligands. [] The compound has been studied for its potential therapeutic benefits in the context of obesity and metabolic syndrome. []
N-cyclopropyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide acts as a negative allosteric modulator of the cannabinoid CB1 receptor. [] It binds to an allosteric site on the receptor, distinct from the orthosteric site where cannabinoids bind. [] This binding induces conformational changes in the receptor, affecting the binding and functional effects of orthosteric ligands. [] Research suggests that this compound can reduce the functional efficacy of CB1 receptor agonists like CP55,940 and WIN55,212-2 in the cerebellum. [] It has also been shown to attenuate the effects of the CB1 antagonist/inverse agonist AM251. []
The main scientific application of N-cyclopropyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide explored in the provided papers is its potential as a therapeutic agent for obesity and metabolic syndrome. [] Research has shown that it displays promising in vitro and in vivo activity, including:
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: